Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate
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Overview
Description
Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate is a chemical compound with the molecular formula C12H11ClN2O4 This compound is notable for its unique structure, which includes a chloromethyl group attached to an oxadiazole ring, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors in the presence of reagents such as hydroxylamine hydrochloride and a base, followed by chloromethylation using formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The methoxybenzoate moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
- 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate is unique due to its combination of a methoxybenzoate moiety with an oxadiazole ring and a chloromethyl group. This structure provides a distinct set of chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-17-9-4-3-7(12(16)18-2)5-8(9)11-14-10(6-13)19-15-11/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNNMKJEUAPMAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C2=NOC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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